molecular formula C8H6IN B116640 3-iodo-1H-indole CAS No. 26340-47-6

3-iodo-1H-indole

Cat. No. B116640
Key on ui cas rn: 26340-47-6
M. Wt: 243.04 g/mol
InChI Key: FQVDXLYJTMHMCG-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

Into a 500 mL 3-necked round bottom flask, was placed a solution of 1H-indole (10 g, 85.40 mmol) in MeOH/H2O (150/30 mL). To this was added potassium iodide (15.6 g, 93.98 mmol). To the mixture was added sodium hydroxide (3.76 g, 94.00 mmol). To the above was added 12 (23.88 g, 94.02 mmol) in several batches. The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:10). The reaction mixture was then quenched by the adding 100 mL of H2O. A filtration was performed. The filter cake was washed 3 times with 200 mL of water. This resulted in 18 g (84%) of 3-iodo-1H-indole as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three
[Compound]
Name
12
Quantity
23.88 g
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[I-:10].[K+].[OH-].[Na+]>CO.O>[I:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
[I-].[K+]
Step Three
Name
Quantity
3.76 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
12
Quantity
23.88 g
Type
reactant
Smiles
Step Five
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, for 3 hours while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL 3-necked round bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the adding 100 mL of H2O
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
The filter cake was washed 3 times with 200 mL of water
CUSTOM
Type
CUSTOM
Details
This resulted in 18 g (84%) of 3-iodo-1H-indole as a light yellow solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
IC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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